molecular formula C20H30N4O3 B3494632 1'-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide

1'-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide

Cat. No.: B3494632
M. Wt: 374.5 g/mol
InChI Key: BWXPRBPRIWIMNV-UHFFFAOYSA-N
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Description

This compound features a bipiperidine core, which is a structural motif commonly found in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Bipiperidine Core: The bipiperidine core can be synthesized through a series of cyclization reactions involving appropriate precursors.

    Introduction of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced through a nucleophilic substitution reaction using 4-methoxyaniline as a starting material.

    Formation of the Carboxamide Functionality: The carboxamide functionality can be introduced through an amide coupling reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1’-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be performed using appropriate nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.

Scientific Research Applications

1’-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound could be explored for its potential therapeutic properties, including its use as a lead compound in drug discovery.

    Industry: It may find applications in the development of new materials, catalysts, and other industrial products.

Mechanism of Action

The mechanism of action of 1’-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors, enzymes, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1’-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

The uniqueness of 1’-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(4-methoxyanilino)-2-oxoethyl]-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O3/c1-27-17-7-5-16(6-8-17)22-18(25)15-23-13-9-20(10-14-23,19(21)26)24-11-3-2-4-12-24/h5-8H,2-4,9-15H2,1H3,(H2,21,26)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXPRBPRIWIMNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)(C(=O)N)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1'-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide
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